Tildipirosin

Description

This compound is a small molecule drug with a maximum clinical trial phase of II that was first approved in 2011.

Properties

IUPAC Name |

(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H71N3O8/c1-8-35-32(26-44-20-13-10-14-21-44)23-27(2)15-16-33(45)28(3)24-31(17-22-43-18-11-9-12-19-43)40(29(4)34(46)25-36(47)51-35)52-41-39(49)37(42(6)7)38(48)30(5)50-41/h15-16,23,28-32,34-35,37-41,46,48-49H,8-14,17-22,24-26H2,1-7H3/b16-15+,27-23+/t28-,29+,30-,31+,32-,34-,35-,37+,38-,39-,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDXPZPJZGTJLJ-UEJFNEDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CN4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3CCCCC3)C)\C)CN4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H71N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954546 | |

| Record name | Tildipirosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328898-40-4 | |

| Record name | Tildipirosin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328898404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tildipirosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11470 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tildipirosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20,23-Di-piperidinyl-mycaminosyl-tylonolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILDIPIROSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S795AT66JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tildipirosin mechanism of action on bacterial ribosomes

An In-depth Technical Guide on the Mechanism of Action of Tildipirosin on Bacterial Ribosomes

Introduction

This compound is a semi-synthetic, 16-membered tribasic macrolide antibiotic developed for veterinary use to treat respiratory diseases in cattle and swine.[1][2][3] Like other macrolides, its antimicrobial activity stems from the inhibition of bacterial protein synthesis.[4][5] This is achieved through a specific interaction with the bacterial ribosome, a complex and highly conserved molecular machine responsible for translating mRNA into protein. This technical guide provides a detailed examination of the molecular mechanism by which this compound binds to the bacterial ribosome and inhibits its function, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Ribosomal Binding and Protein Synthesis Inhibition

This compound exerts its bacteriostatic, and in some cases bactericidal, effect by selectively binding to the 50S subunit of the bacterial ribosome.[4][6][7] This binding event is the critical step that leads to the cessation of protein synthesis, ultimately arresting bacterial growth.

Binding Site within the Nascent Peptide Exit Tunnel (NPET)

The binding site for this compound is located deep within the nascent peptide exit tunnel (NPET), the path through which newly synthesized polypeptide chains emerge from the ribosome.[3][8] By occupying this critical passage, this compound physically obstructs the progression of the elongating polypeptide chain.[9][10]

The interaction is primarily with the 23S ribosomal RNA (rRNA), which forms the structural and catalytic core of the 50S subunit.[5][6] Key nucleotide interactions for tylosin-like macrolides, including this compound, occur around nucleotides A2058 in domain V and G748 in domain II of the 23S rRNA.[2][3][11] this compound's unique structure, featuring two piperidine rings, distinguishes its interaction from other macrolides like tylosin and tilmicosin, leading to subtle but significant differences in binding and efficacy.[2][3] The 20-piperidine and 23-piperidine moieties of this compound extend into the tunnel with distinct orientations, influencing its interactions with the ribosomal nucleotides.[2][3][11]

The binding of this compound within the NPET results in the dissociation of peptidyl-tRNA from the ribosome during translocation, effectively halting the elongation phase of protein synthesis.[9]

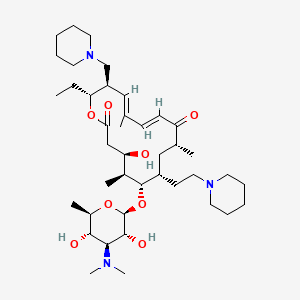

Caption: this compound's mechanism of action on the bacterial ribosome.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound as a protein synthesis inhibitor has been quantified through various in vitro assays. The data provides a clear measure of its efficacy compared to other veterinary macrolides.

In Vitro Protein Synthesis Inhibition

The 50% inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological process. The IC50 for this compound was determined using an in vitro transcription/translation assay that measures the synthesis of a reporter protein.[2][11]

| Compound | IC50 (μM) for Protein Synthesis Inhibition |

| This compound | 0.23 ± 0.01 [1][2][3] |

| Tylosin | 0.31 ± 0.05[2][11] |

| Tilmicosin | 0.36 ± 0.02[2][11] |

| Tulathromycin | 0.26 ± 0.05[2][11] |

| Table 1: Comparison of IC50 values for this compound and other macrolides in an E. coli cell-free protein synthesis assay. |

Minimum Inhibitory Concentrations (MIC)

MIC values represent the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. This compound has demonstrated potent activity against key bacterial pathogens associated with bovine and swine respiratory diseases.[12][13]

| Bacterial Pathogen | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Mannheimia haemolytica | 1.0[14] | 1.0[14] |

| Pasteurella multocida | 1.0[14] | 1.0[14] |

| Histophilus somni | 2.0[15] | 4.0[14][15] |

| Actinobacillus pleuropneumoniae | 2.0[13] | 2.0[13] |

| Bordetella bronchiseptica | 2.0[13] | 4.0[13] |

| Table 2: MIC50 and MIC90 values of this compound against major respiratory pathogens. |

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Protocol 1: In Vitro Protein Synthesis Inhibition Assay

This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system.[11][16] It is crucial for determining IC50 values.

Objective: To measure the concentration-dependent inhibition of protein synthesis by this compound.

Materials:

-

E. coli S30 cell-free extract for transcription/translation.

-

DNA template encoding a reporter protein (e.g., Green Fluorescent Protein - GFP).

-

Amino acid mixture.

-

Energy source (ATP, GTP).

-

This compound stock solution of known concentration.

-

Reaction buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Phosphorimager or fluorescence scanner.

Methodology:

-

Reaction Setup: Prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine if using autoradiography, or sufficient non-labeled for fluorescent protein detection), and the energy source.

-

Drug Dilution: Prepare a serial dilution of this compound in the reaction buffer to cover a range of concentrations (e.g., 0.01 µM to 10 µM). Include a no-drug control.

-

Initiation: Add the DNA template to the master mix. Aliquot the mix into reaction tubes. Add the different concentrations of this compound to the respective tubes.

-

Incubation: Incubate the reactions at 37°C. Take time-point samples (e.g., at 0, 15, 30, 60, and 90 minutes) to monitor the progress of protein synthesis.[11]

-

Termination: Stop the reaction at each time point by adding an equal volume of SDS-PAGE loading buffer or by placing on ice.

-

Quantification:

-

Separate the synthesized proteins by SDS-PAGE.

-

Visualize and quantify the band corresponding to the full-length GFP using a phosphorimager (for radiolabeling) or a fluorescence scanner.[11]

-

-

Data Analysis:

-

Plot the band intensity (representing protein amount) against time for each this compound concentration.

-

Calculate the initial rate of protein synthesis from the linear portion of each curve.

-

Normalize the rates against the no-drug control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for the In Vitro Protein Synthesis Inhibition Assay.

Protocol 2: Ribosomal Toeprinting Assay

Toeprinting is a powerful primer extension inhibition assay used to map the precise location of a stalled ribosome on an mRNA molecule.[17][18]

Objective: To identify the specific mRNA codon where this compound-induced ribosome stalling occurs.

Materials:

-

In vitro transcription/translation coupled system (e.g., PURE system).

-

Linear DNA template containing a promoter and the gene of interest.

-

A specific DNA primer, fluorescently or radioactively labeled, that anneals downstream of the potential stalling site.

-

Reverse transcriptase.

-

dNTPs.

-

This compound.

-

Sequencing ladder of the same DNA template.

-

Denaturing polyacrylamide gel.

Methodology:

-

Reaction Setup: Assemble the coupled transcription/translation reactions containing the DNA template and all necessary components.

-

Drug Addition: Add this compound to the experimental reaction tube at a concentration known to inhibit translation (e.g., 50 μM). Prepare a no-drug control reaction.[18]

-

Incubation: Incubate the reactions at 37°C for a sufficient time (e.g., 15-30 minutes) to allow for transcription, translation initiation, and ribosome stalling.

-

Primer Annealing: Add the labeled primer to each reaction and anneal by heating briefly and then cooling.

-

Primer Extension: Add reverse transcriptase and dNTPs to each reaction. The enzyme will synthesize a cDNA strand starting from the primer and will stop when it encounters the stalled ribosome.

-

Analysis:

-

Terminate the reactions and purify the cDNA products.

-

Run the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated with the same primer and DNA template.

-

The "toeprint" is the band in the drug-treated lane that represents the prematurely terminated cDNA.

-

By comparing the position of the toeprint band to the sequencing ladder, the 3' edge of the stalled ribosome can be identified. The ribosomal P-site is typically located 16-17 nucleotides upstream from this edge.[18]

-

Protocol 3: Ribosome Binding Assay (Fluorescence Polarization)

This homogeneous assay measures the binding affinity (dissociation constant, Kd) of a fluorescently labeled ligand to the ribosome.[19] While data for a fluorescent this compound derivative is not cited, this protocol describes the general method used for macrolides.

Objective: To determine the dissociation constant (Kd) for the this compound-ribosome interaction via competitive binding.

Materials:

-

Purified, active 70S ribosomes from E. coli.

-

A fluorescently labeled macrolide probe that binds to the same site (e.g., BODIPY-erythromycin).[19]

-

Unlabeled this compound for competition.

-

Binding buffer (e.g., 20 mM HEPES, 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20).[19]

-

A plate reader capable of measuring fluorescence polarization (FP).

Methodology:

-

Probe-Ribosome Binding: In a microplate, mix a fixed, low concentration of the fluorescent macrolide probe with a fixed concentration of ribosomes. Incubate at room temperature to reach equilibrium.

-

Competition: Add increasing concentrations of unlabeled this compound to the wells.

-

Equilibration: Incubate the plate for a period (e.g., 2 hours) to allow the binding competition to reach equilibrium.[19]

-

Measurement: Measure the fluorescence polarization (FP) in each well. High polarization indicates that the fluorescent probe is bound to the large ribosome complex. Low polarization indicates it is unbound and tumbling freely in solution.

-

Data Analysis:

-

As the concentration of this compound increases, it will displace the fluorescent probe from the ribosome, causing a decrease in the FP signal.

-

Plot the FP signal against the logarithm of the this compound concentration.

-

Fit the resulting competition curve to determine the IC50 (the concentration of this compound that displaces 50% of the fluorescent probe).

-

The Kd of this compound can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

-

References

- 1. Inhibition of protein synthesis on the ribosome by this compound compared with other veterinary macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Protein Synthesis on the Ribosome by this compound Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound: An effective antibiotic against Glaesserella parasuis from an in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of this compound in Plasma, Milk, and Somatic Cells Following Intravenous, Intramuscular, and Subcutaneous Administration in Dairy Goats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological particulars - Zuprevo® 180 mg/ml solution for injection for cattle [noahcompendium.co.uk]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. ec.europa.eu [ec.europa.eu]

- 14. Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 16. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.asm.org [journals.asm.org]

Chemical structure and synthesis of Tildipirosin

An In-depth Technical Guide to the Chemical Structure and Synthesis of Tildipirosin

Introduction

This compound is a semi-synthetic, 16-membered macrolide antibiotic developed for veterinary use.[1][2][3] It is primarily utilized for the treatment and prevention of respiratory diseases in cattle and swine caused by susceptible bacterial pathogens.[4][5][6][7] As a derivative of tylosin, this compound features a unique tribasic character due to three amine substituents on its macrocyclic lactone ring, contributing to its pharmacokinetic and pharmacodynamic properties.[2][8][9] This document provides a detailed overview of its chemical structure, synthesis, mechanism of action, and relevant experimental protocols for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is chemically identified as (4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione.[10][11] Its structure is distinguished by the retention of the 16-membered tylonolide ring and the 5-mycaminose amino sugar from its parent compound, tylosin, but with the addition of two piperidine rings.[3]

Physicochemical and Structural Data

The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C H N O | [10][12] |

| Molecular Weight | 734.02 g/mol | [12][13] |

| CAS Number | 328898-40-4 | [10][14] |

| IUPAC Name | (4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione | [10] |

| SMILES | CC[C@@H]1--INVALID-LINK--C--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1)O)O[C@@]3([H])--INVALID-LINK--O3)O)N(C)C)O">C@HCN4CCCCC4 | |

| InChI Key | HNDXPZPJZGTJLJ-UEJFNEDBSA-N | |

| Solubility | DMSO: 100 mg/mL (136.24 mM) | [13][15] |

Synthesis of this compound

This compound is produced via a semi-synthetic pathway starting from the natural macrolide, tylosin.[1][4] The synthesis involves several key chemical transformations to introduce the characteristic dipiperidinyl moieties. The general workflow is outlined in various patents.[16][17][18]

A common synthetic route begins with the reduction of tylosin to obtain relomysin.[16] This is followed by hydrolysis and a substitution reaction to form key intermediates.[16] The final step involves an amination reaction to introduce the piperidine groups, yielding this compound.[16] One patented method reports that the conversion rate for each reaction step can exceed 80%, with a final product purity of over 98.2%.[18] Another method claims a purity of over 99%.[17]

Mechanism of Action

Like other macrolide antibiotics, this compound exerts its effect by inhibiting bacterial protein synthesis.[4][9][14] It selectively binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA.[8][19] This binding action blocks the exit tunnel of the ribosome, preventing the elongation of the polypeptide chain and ultimately halting bacterial growth.[8][9] The effect is generally time-dependent and bacteriostatic, though it can be bactericidal against certain pathogens.[8][9]

Quantitative Data

Biological Activity

This compound's efficacy is demonstrated by its potent inhibition of bacterial protein synthesis and its low minimum inhibitory concentrations (MIC) against key respiratory pathogens.

| Parameter | Organism/System | Value | Reference |

| IC (Protein Synthesis) | In vitro transcription/translation assay | 0.23 ± 0.01 µM | [3] |

| MIC | Pasteurella multocida | 0.25 - 1 µg/mL | [15] |

| MIC | Mannheimia haemolytica | 0.25 - 1 µg/mL | [15] |

| MIC | Histophilus somni | 4 µg/mL | [7] |

| MIC Range | Glaesserella parasuis | ≤ 4 µg/mL (for 90% of isolates) | [19] |

| MIC Range | Salmonella spp. | 4 - 16 µg/mL | [8][9] |

Pharmacokinetic Parameters

Pharmacokinetic studies in target animal species reveal rapid absorption and extensive distribution to lung tissues.

| Parameter | Species | Dose | Value | Reference |

| T (Time to Peak Plasma Conc.) | Cattle | 4 mg/kg (subcutaneous) | 23 minutes | [8] |

| C (Peak Plasma Conc.) | Cattle | 4 mg/kg (subcutaneous) | 0.7 µg/mL | [8] |

| Absolute Bioavailability | Cattle | 4 mg/kg (subcutaneous) | 78.9% | [8] |

| Terminal Half-life | Cattle | 4 mg/kg (subcutaneous) | ~9 days | [8] |

| T (Time to Peak Plasma Conc.) | Pig | 4 mg/kg (intramuscular) | 5.33 ± 2.37 hours | [19] |

| C (Peak Lung Conc.) | Pig | 4 mg/kg (intramuscular) | 4.06 ± 0.65 µg/mL | [19] |

Experimental Protocols

Synthesis of this compound (General Method from Patent Literature)

The following protocol is a generalized summary based on published patent information and represents a plausible, though not exhaustive, description of the synthesis.[16][17]

-

Reduction of Tylosin: Tylosin (tartrate or phosphate salt) is dissolved in a suitable organic solvent. A reducing agent is added to selectively reduce the aldehyde group, yielding relomysin. The reaction progress is monitored by HPLC.

-

Hydrolysis: The crude relomysin product is subjected to acidic hydrolysis to remove the mycarose sugar, yielding 23-hydroxy-5-O-mycaminosyl-tylonolide.

-

Activation of the 23-Hydroxyl Group: The hydroxyl group at position C-23 is activated to create a good leaving group for subsequent nucleophilic substitution. This can be achieved by converting it to a sulfonate ester or through an iodination reaction (e.g., using triphenylphosphine and iodine).

-

Amination: The activated intermediate is reacted with an excess of piperidine. This step introduces the two piperidinyl groups via nucleophilic substitution and reductive amination, forming the final this compound molecule.

-

Purification: The final product is purified through a series of acid-base extractions and crystallization or chromatographic techniques to achieve high purity (>99%).[17] The structure is confirmed using spectroscopic methods (NMR, MS, IR).

Determination of this compound Residues by HPLC-MS/MS

This protocol is based on a method developed for detecting this compound in swine tissues.[20]

-

Sample Preparation and Extraction:

-

Homogenize 1g of tissue sample (muscle, liver, kidney, or fat).

-

Extract the sample with 0.1 mol·L⁻¹ KH₂PO₄ buffer solution.

-

Centrifuge the mixture and collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an HLB solid-phase extraction column.

-

Load the supernatant onto the column.

-

Wash the column to remove interferences.

-

Elute this compound with an appropriate solvent.

-

-

HPLC-MS/MS Analysis:

-

Chromatography: Eluted sample is injected into an HPLC system equipped with a C18 column (e.g., Phenomenex Luna Omega C18). A gradient elution is performed.

-

Mass Spectrometry: The analyte is detected using a triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.

-

Quantification: A matrix-matched calibration curve is used to quantify the this compound content in the samples. The reported limits of detection and quantification for this method are 10 ng·g⁻¹ and 25 ng·g⁻¹, respectively.[20]

-

Conclusion

This compound is a potent, semi-synthetic macrolide antibiotic with a well-defined chemical structure and mechanism of action. Its synthesis from tylosin involves a multi-step chemical process that has been optimized for high yield and purity. The quantitative data on its biological activity and pharmacokinetic profile underscore its efficacy in treating key bacterial respiratory diseases in livestock. The established protocols for its synthesis and analysis provide a solid foundation for further research and development in the field of veterinary medicine.

References

- 1. Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ec.europa.eu [ec.europa.eu]

- 3. Inhibition of Protein Synthesis on the Ribosome by this compound Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sdhopebiotech.com [sdhopebiotech.com]

- 5. CN105919933A - this compound injection and preparation method thereof - Google Patents [patents.google.com]

- 6. d1hu4133i4rt3z.cloudfront.net [d1hu4133i4rt3z.cloudfront.net]

- 7. Frontiers | Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model [frontiersin.org]

- 8. ec.europa.eu [ec.europa.eu]

- 9. ec.europa.eu [ec.europa.eu]

- 10. This compound | C41H71N3O8 | CID 24860548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. selleckchem.com [selleckchem.com]

- 14. nbinno.com [nbinno.com]

- 15. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 16. CN104558076A - Preparation method of this compound and intermediate compounds of this compound - Google Patents [patents.google.com]

- 17. CN112679570B - Synthesis and purification method of this compound - Google Patents [patents.google.com]

- 18. CN104497082A - Synthetic method for this compound - Google Patents [patents.google.com]

- 19. This compound: An effective antibiotic against Glaesserella parasuis from an in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Tildipirosin as a 16-membered macrolide antibiotic

An In-Depth Technical Guide to Tildipirosin: A 16-Membered Macrolide Antibiotic

Introduction

This compound is a semi-synthetic, 16-membered macrolide antibiotic developed for veterinary use.[1][2][3] It is a derivative of tylosin, modified to enhance its efficacy, particularly against Gram-negative pathogens responsible for respiratory diseases in livestock.[4][5] Structurally, it is characterized by three amine substituents on the macrocyclic lactone ring, which gives the molecule a tri-basic character.[1][2][3] This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

Like other macrolide antibiotics, this compound's primary mechanism of action is the inhibition of essential bacterial protein biosynthesis.[4][6][7] It selectively binds to the 50S subunit of the bacterial ribosome.[6] This binding occurs within the peptide exit tunnel, specifically targeting the 23S ribosomal RNA (rRNA).[8] By binding to this site, this compound physically blocks the elongation of the nascent polypeptide chain, effectively halting protein synthesis.[1][2][9] This action is generally time-dependent and bacteriostatic, but this compound can exhibit bactericidal activity against certain pathogens like Mannheimia haemolytica and Histophilus somni.[1][3]

Caption: Mechanism of action of this compound in a bacterial cell.

Pharmacology

Pharmacodynamics and Spectrum of Activity

This compound demonstrates a broad spectrum of activity against key bacterial pathogens associated with respiratory diseases in cattle and swine.[10] The effect is generally time-dependent.[1][2]

Antimicrobial Spectrum:

-

Bovine Respiratory Disease (BRD): Effective against Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.[3][11][12]

-

Swine Respiratory Disease (SRD): Effective against Actinobacillus pleuropneumoniae, Pasteurella multocida, Bordetella bronchiseptica, and Glaesserella parasuis (formerly Haemophilus parasuis).[1][5][9]

The in vitro efficacy of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound against Target Pathogens

| Species | Pathogen | No. of Isolates (n) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|---|---|

| Bovine | Mannheimia haemolytica | 88 | 0.125 - >64 | 0.5 | 1 | [3] |

| Bovine | Pasteurella multocida | 105 | 0.125 - 2 | 0.5 | 0.5 | [3] |

| Bovine | Histophilus somni | 63 | 0.5 - 4 | 2 | 4 | [3] |

| Swine | Actinobacillus pleuropneumoniae | 100 | 2 - 16 | 8 | 8 | [2] |

| Swine | Bordetella bronchiseptica | 87 | 0.5 - 8 | 2 | 4 | [2] |

| Swine | Pasteurella multocida | 99 | 0.5 - 8 | 2 | 4 | [2] |

| Swine | Pasteurella multocida (Clinical Isolates) | 112 | 0.0625 - 32 | 0.5 | 2 |[13] |

MIC₅₀: Concentration inhibiting 50% of isolates; MIC₉₀: Concentration inhibiting 90% of isolates.

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration: The PK/PD index that best correlates with the efficacy of this compound is the ratio of the area under the unbound concentration-time curve over 24 hours to the MIC (fAUC₀₋₂₄h/MIC).[14][15] In a murine lung infection model with P. multocida, the target values for different levels of antibacterial activity were determined.[14][15]

Table 2: fAUC₀₋₂₄h/MIC Target Values for P. multocida

| Antibacterial Effect | fAUC₀₋₂₄h/MIC Target (h) |

|---|---|

| Bacteriostatic | 19.93 |

| 1-log₁₀ Kill | 31.89 |

| 2-log₁₀ Kill | 53.27 |

Data from a murine lung infection model.[14][15]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including rapid absorption, extensive distribution to the site of infection, and a long elimination half-life.[10][16]

Absorption: Following a single subcutaneous dose of 4 mg/kg in cattle, this compound is rapidly absorbed, reaching a peak plasma concentration (Cₘₐₓ) of 0.7 µg/mL within a median Tₘₐₓ of 23 minutes.[1][2] The absolute bioavailability is high at 78.9%.[1][2] In pigs, a single intramuscular dose of 4 mg/kg results in a Cₘₐₓ of 0.9 µg/mL, also within a Tₘₐₓ of 23 minutes.[1][2]

Distribution: A key characteristic of macrolides is their extensive partitioning into tissues.[1][2] this compound accumulates at the site of respiratory tract infections, with concentrations in lung tissue and bronchial fluid far exceeding those in blood plasma.[1][2] In vitro binding to plasma proteins is limited, at approximately 30% in both cattle and pigs.[1][2]

Metabolism: In pigs, the metabolism of this compound is postulated to occur via several pathways, including reduction, sulphate conjugation, hydration (or ring opening), demethylation, dihydroxylation, and conjugation with S-cysteine and S-glutathione.[2]

Elimination: this compound is eliminated slowly, contributing to its long duration of action. The mean terminal half-life (T₁₂) is approximately 9 days in cattle and 4.4 days in pigs.[1][2]

Table 3: Key Pharmacokinetic Parameters of this compound (4 mg/kg dose)

| Species | Administration Route | Cₘₐₓ (µg/mL) | Tₘₐₓ (minutes) | T₁₂ (days) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|

| Cattle | Subcutaneous | 0.7 | 23 | ~9 | 78.9 | [1][2] |

| Pigs | Intramuscular | 0.9 | 23 | 4.4 | Not Stated |[1][2] |

Key Experimental Protocols

Pharmacokinetic/Pharmacodynamic (PK/PD) Murine Lung Infection Model

This model is used to determine the PK/PD index that best predicts the efficacy of an antibiotic.

-

Animal Model: Six-week-old, specific-pathogen-free (SPF), female ICR mice are used.[15]

-

Induction of Neutropenia: To create an immunocompromised state that allows for consistent bacterial growth, mice are rendered neutropenic. This is achieved by intraperitoneal injections of cyclophosphamide (150 mg/kg for 4 days, then 100 mg/kg for 1 day) prior to infection.[15]

-

Infection: A lung infection is established by intratracheal injection of a suspension of an early-logarithmic-phase Pasteurella multocida (e.g., strain CVCC1669) containing approximately 10⁸ colony-forming units (CFU)/mL.[15] this compound treatment begins 2 hours post-inoculation.[15]

-

Pharmacokinetic Study: Unbound this compound concentrations in plasma are determined following single subcutaneous injections at escalating doses (e.g., 1, 2, 4, 6, and 8 mg/kg).[15] Blood samples are collected at multiple time points to characterize the concentration-time profile.

-

Pharmacodynamic Study: The efficacy of various dosing regimens is evaluated over 24 hours. Total daily doses (e.g., ranging from 1 to 32 mg/kg) are fractionated and administered at different intervals (e.g., 6, 8, 12, and 24 hours).[14][17] The change in bacterial count (log₁₀ CFU/lung) from the start of therapy is the primary endpoint.[15]

-

Data Analysis: The relationship between the antibacterial effect and various PK/PD indices (fAUC/MIC, fCₘₐₓ/MIC, and %fT>MIC) is modeled using a sigmoid Eₘₐₓ model to identify the index with the strongest correlation.[14]

Caption: Experimental workflow for a PK/PD murine lung infection model.

Radiolabeled Total Residue and Metabolism Study

This type of study is crucial for determining tissue distribution, residue depletion rates, and identifying a target tissue and marker residue for regulatory purposes.

-

Animal Model: Calves (e.g., 87.5 to 112.5 kg body weight) are used.[18]

-

Test Article: A radiolabeled version of the drug (e.g., [¹⁴C]-tildipirosin) is administered to allow for tracking of all drug-related residues.[18]

-

Administration: A single subcutaneous injection is administered at the clinical dose (e.g., 4 mg/kg body weight).[18]

-

Sample Collection: Groups of animals are euthanized at predetermined time points after administration (e.g., 7, 14, 28, 35, and 63 days).[18] Samples of edible tissues (muscle, liver, kidney, fat) and the injection site are collected.[18]

-

Analysis:

-

Total Residue Determination: Total radioactive residues are quantified in each tissue sample using techniques like liquid scintillation counting.[18]

-

Metabolite Profiling: Chromatographic methods are used to separate the parent drug from its metabolites to determine the metabolic profile in different tissues.

-

Marker Residue Identification: The parent drug (this compound) is often selected as the marker residue. Its concentration is measured and its ratio to the total residue is calculated.

-

-

Outcome: The study establishes which tissue (typically the one with the slowest depletion of residues, often liver or kidney) should be the "target tissue" for monitoring. It also allows for the calculation of a withdrawal period—the time required for residues to deplete to safe levels (Maximum Residue Limits, MRLs).[18]

Randomized Clinical Field Trial for Metaphylaxis

This protocol evaluates the effectiveness of using an antibiotic to treat a group of animals after a diagnosis of disease in a subset of the group to prevent further spread.

-

Study Population: A large cohort of animals at risk for respiratory disease (e.g., 209 veal calves) is enrolled upon arrival at a production unit.[19]

-

Randomization: Animals are randomly allocated to one of two treatment groups.[19]

-

Follow-up Period: The animals are monitored for a defined period (e.g., 70 days).[19]

-

Outcome Measures:

-

Data Analysis: Statistical models are used to compare the outcomes between the treatment and control groups to determine if the metaphylactic treatment had a significant beneficial effect.[19]

Conclusion

This compound is a potent, 16-membered macrolide antibiotic with a well-defined mechanism of action and a pharmacokinetic profile ideally suited for treating respiratory diseases in cattle and swine. Its rapid absorption, extensive accumulation in lung tissue, and long half-life allow for a single-dose administration regimen.[1][2][4] The pharmacodynamic properties, particularly the correlation of efficacy with the fAUC/MIC ratio, provide a strong basis for optimizing dosing strategies to ensure clinical success while mitigating the risk of resistance.[14][15] The detailed experimental protocols outlined in this guide serve as a foundation for further research and development in the field of veterinary macrolides.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. ec.europa.eu [ec.europa.eu]

- 3. Pharmacological particulars - Zuprevo® 180 mg/ml solution for injection for cattle [noahcompendium.co.uk]

- 4. sdhopebiotech.com [sdhopebiotech.com]

- 5. Inhibition of Protein Synthesis on the Ribosome by this compound Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 8. This compound: An effective antibiotic against Glaesserella parasuis from an in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ec.europa.eu [ec.europa.eu]

- 10. This compound:A relatively new macrolide antibiotic for animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 12. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 13. Optimal Regimens and Cutoff Evaluation of this compound Against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. ema.europa.eu [ema.europa.eu]

- 19. A randomised clinical trial of a metaphylactic treatment with this compound for bovine respiratory disease in veal calves - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Tildipirosin: A Technical Guide for Animal Health Professionals

Introduction

Tildipirosin is a novel, semi-synthetic, 16-membered tribasic macrolide antibiotic specifically developed for veterinary use. It is a derivative of tylosin and is utilized for the treatment and prevention of respiratory diseases in cattle and swine.[1][2] Its unique chemical structure, characterized by two piperidine rings, confers a broad spectrum of activity against key respiratory pathogens and favorable pharmacokinetic properties, including rapid absorption, extensive lung tissue distribution, and a long duration of action. This technical guide provides an in-depth overview of the discovery, development, and core scientific principles of this compound for researchers, scientists, and drug development professionals in animal health.

Discovery and Synthesis

This compound was developed as a semi-synthetic derivative of tylosin, a naturally occurring macrolide. The synthesis involves a multi-step process aimed at enhancing its antibacterial spectrum and pharmacokinetic profile. One patented method describes a three-step synthesis from tylosin, which includes the one-pot synthesis of 23-hydroxyl-20-carbonyl-5-O-mycaminosyl-tylonolide, followed by catalytic oxidation to 20,23-dicarbonyl-5-O-mycaminosyl-tylonolide, and a final one-step ammoniation to yield this compound.[1] Another patented method involves the reduction of tylosin to relomycin, followed by hydrolysis, a substitution reaction, and a final amination reaction to produce this compound.[3] These synthetic modifications, particularly the introduction of two piperidine moieties, result in a tribasic molecule, a key feature distinguishing it from other macrolides.[4]

Mechanism of Action

Like other macrolide antibiotics, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[5] It selectively binds to the 50S subunit of the bacterial ribosome, specifically interacting with the 23S ribosomal RNA. This binding event physically blocks the ribosomal exit tunnel, preventing the elongation of the nascent polypeptide chain and thereby halting protein synthesis.[6] This action is primarily bacteriostatic, but for certain pathogens, it can be bactericidal.[4] The unique interaction of the two piperidine components of this compound with the ribosome differentiates its mechanism from that of tylosin and tilmicosin.[6]

In Vitro Antimicrobial Activity

This compound demonstrates potent in vitro activity against a wide range of bacterial pathogens responsible for respiratory diseases in cattle and swine.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC ranges, MIC₅₀, and MIC₉₀ values of this compound against key respiratory pathogens.

| Pathogen | Host | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Mannheimia haemolytica | Bovine | 0.125 - >64 | 0.5 | 1 |

| Pasteurella multocida | Bovine | 0.125 - 2 | 0.5 | 0.5 |

| Histophilus somni | Bovine | 0.5 - 4 | 2 | 4 |

| Actinobacillus pleuropneumoniae | Swine | ≤0.06 - >64 | 0.25 | 4 |

| Pasteurella multocida | Swine | 0.0625 - 32 | 0.5 | 2 |

| Bordetella bronchiseptica | Swine | 0.5 - 8 | 2 | 2 |

| Glaesserella parasuis | Swine | 0.032 - 4 | 1 | 2 |

Data compiled from multiple sources.[4][7][8][9]

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile characterized by rapid absorption, extensive distribution to the lungs, and a long elimination half-life.

Pharmacokinetic Parameters in Cattle and Swine

The table below presents key pharmacokinetic parameters of this compound following a single administration in cattle and swine.

| Parameter | Cattle (4 mg/kg SC) | Swine (4 mg/kg IM) |

| Cmax (µg/mL) | 0.7 | 0.9 |

| Tmax (minutes) | 23 | 23 |

| Bioavailability (%) | 78.9 | 85.5 |

| Terminal Half-life (t½) | ~9 days | 4.4 days |

| Volume of Distribution (Vz/F) | 49.4 L/kg | - |

Data compiled from multiple sources.[4][8][10][11]

Pharmacodynamics

The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with the efficacy of this compound is the ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).

Clinical Efficacy

Extensive clinical trials have demonstrated the efficacy of this compound for the treatment and control of bovine respiratory disease (BRD) and swine respiratory disease (SRD).

Efficacy in Bovine Respiratory Disease (BRD)

| Study Description | Treatment Group | Control Group | Efficacy Outcome | Result | Reference |

| Multi-center field dose confirmation study | This compound (4 mg/kg SC) | Saline | Treatment Success Rate | 76% vs 32% (p=0.003) | [10] |

| Multi-center field study for control of BRD | This compound (4 mg/kg SC) | Saline | Treatment Success Rate | 79% vs 51% (p=0.001) | [10] |

| Investigator-blinded, positive-controlled multi-site field study | This compound (4 mg/kg SC) | Tulathromycin (2.5 mg/kg SC) | Treatment Success Rate (Day 14) | 84.8% vs 79.3% | [12] |

| Randomized clinical trial for metaphylaxis in veal calves | This compound (4 mg/kg SC) | Placebo | Number of BRD treatments | No significant difference | [13] |

Efficacy in Swine Respiratory Disease (SRD)

Clinical data for swine indicates that this compound is effective against the key pathogens associated with SRD.[4][7] A study on Brazilian clinical isolates showed that 95% of Actinobacillus pleuropneumoniae and 73.3% of Pasteurella multocida isolates were susceptible to this compound.[9]

Anti-inflammatory and Immunomodulatory Effects

Macrolide antibiotics, including potentially this compound, are known to possess anti-inflammatory and immunomodulatory properties in addition to their antimicrobial effects. These effects are mediated through the modulation of various host signaling pathways. Macrolides can inhibit the activation of key signaling molecules such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK).[14] This inhibition leads to the downregulation of pro-inflammatory cytokine production, including interleukin-1β (IL-1β), IL-6, IL-8, and tumor necrosis factor-α (TNF-α).[14][15]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (CLSI VET01 Guideline)

Methodology:

-

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Plate Preparation: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate to achieve a range of concentrations.[16][17]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quantification of this compound in Plasma by LC-MS/MS

Methodology:

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation.[18] Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts.[19]

-

Liquid Chromatography (LC): The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).[18][20]

-

Mass Spectrometry (MS/MS): The eluent from the LC system is introduced into a tandem mass spectrometer. This compound is ionized, typically using electrospray ionization (ESI) in positive mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored.[18]

-

Data Analysis: The concentration of this compound in the plasma sample is determined by comparing its peak area to a standard curve generated from samples with known concentrations of the drug.

Conclusion

This compound represents a significant advancement in the treatment of respiratory diseases in cattle and swine. Its development was driven by a targeted synthetic approach to improve upon the properties of existing macrolides. The resulting molecule possesses a potent and broad spectrum of antibacterial activity, a favorable pharmacokinetic profile that ensures high and sustained concentrations at the site of infection, and proven clinical efficacy. The additional immunomodulatory effects, characteristic of macrolides, may also contribute to its therapeutic success. This technical guide has provided a comprehensive overview of the key scientific data and methodologies related to the discovery and development of this compound, offering valuable insights for animal health professionals engaged in research and drug development.

References

- 1. CN105440093A - Synthetic method of this compound - Google Patents [patents.google.com]

- 2. CN104497082A - Synthetic method for this compound - Google Patents [patents.google.com]

- 3. CN104558076A - Preparation method of this compound and intermediate compounds of this compound - Google Patents [patents.google.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. ClinPGx [clinpgx.org]

- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 7. ec.europa.eu [ec.europa.eu]

- 8. Frontiers | Optimal Regimens and Cutoff Evaluation of this compound Against Pasteurella multocida [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 11. Pharmacokinetics of this compound in bovine plasma, lung tissue, and bronchial fluid (from live, nonanesthetized cattle) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d1hu4133i4rt3z.cloudfront.net [d1hu4133i4rt3z.cloudfront.net]

- 13. A randomised clinical trial of a metaphylactic treatment with this compound for bovine respiratory disease in veal calves - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]

- 17. standards.globalspec.com [standards.globalspec.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. lcms.cz [lcms.cz]

Tildipirosin: A Technical Examination of its Bacteriostatic and Bactericidal Properties

An In-depth Guide for Researchers and Drug Development Professionals

Tildipirosin, a semi-synthetic 16-membered tribasic macrolide antibiotic, is a significant therapeutic agent in veterinary medicine, primarily for the treatment and control of respiratory diseases in cattle and swine.[1][2] Its clinical efficacy stems from a complex interplay of pharmacokinetic properties and a nuanced antimicrobial mechanism that can manifest as either bacteriostatic (inhibiting bacterial growth) or bactericidal (killing bacteria). This guide provides a detailed exploration of these dual effects, supported by quantitative data, experimental methodologies, and mechanistic diagrams to serve researchers, scientists, and drug development professionals.

Core Mechanism of Action: Protein Synthesis Inhibition

Like other macrolide antibiotics, this compound's primary mechanism of action is the inhibition of essential protein biosynthesis in susceptible bacteria.[3][4] It selectively binds to a specific site on the 23S ribosomal RNA within the 50S subunit of the bacterial ribosome.[4] This binding action blocks the ribosomal exit tunnel, preventing the elongation of the nascent polypeptide chain and effectively halting protein synthesis. This disruption of a fundamental cellular process is the basis for its antimicrobial activity.

Caption: Mechanism of this compound action on the bacterial ribosome.

Duality of Effect: Bacteriostatic vs. Bactericidal Activity

While macrolides are broadly classified as bacteriostatic, this compound exhibits bactericidal activity against certain pathogens.[3][5] This distinction is crucial for therapeutic application, particularly in immunocompromised hosts where a bactericidal effect is preferred.[5] The effect is generally time-dependent, but some studies indicate that this compound can also display concentration-dependent killing characteristics.[6]

The determination of whether an antibiotic is bacteriostatic or bactericidal is made by comparing its Minimum Inhibitory Concentration (MIC) to its Minimum Bactericidal Concentration (MBC).[5]

-

MIC : The lowest concentration of the antibiotic that prevents visible growth of a microorganism.[7]

-

MBC : The lowest concentration of the antibiotic that kills 99.9% of the initial bacterial population.[7]

A common, though informal, benchmark is the MBC/MIC ratio. An MBC/MIC ratio of ≤4 is often indicative of bactericidal activity, whereas a ratio >4 suggests a bacteriostatic effect.

This compound's activity has been characterized as follows for key respiratory pathogens:

-

Bactericidal against :

-

Bacteriostatic against :

Quantitative Antimicrobial Potency

The in vitro potency of this compound is summarized by its MIC values against a range of bacterial isolates. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: this compound MIC Data for Bovine Respiratory Disease (BRD) Pathogens

| Bacterial Species | No. of Isolates (n) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |

| Mannheimia haemolytica | 88 | 0.125 – >64 | 0.5 | 1 | [3] |

| Pasteurella multocida | 105 | 0.125 – 2 | 0.5 | 0.5 | [3] |

| Histophilus somni | 63 | 0.5 – 4 | 2 | 4 | [3] |

Table 2: this compound MIC Data for Swine Respiratory Disease (SRD) Pathogens

| Bacterial Species | No. of Isolates (n) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |

| Actinobacillus pleuropneumoniae | 100 | 2 – 16 | 8 | 8 | [10] |

| Pasteurella multocida | 112 | 0.0625 – 32 | 0.5 | 2 | [7] |

| Bordetella bronchiseptica | 87 | 0.5 – 8 | 2 | 4 | [10] |

| Glaesserella parasuis | 100 | Not Specified | Not Specified | 0.5 | [4] |

Table 3: this compound MBC and MBC/MIC Ratio Data

| Bacterial Species | Medium | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Implied Effect | Source(s) |

| Pasteurella multocida (PM04) | Tryptic Soy Broth (TSB) | 2 | 8 | 4 | Bactericidal | [7] |

| Pasteurella multocida (PM04) | Serum | 0.5 | 1 | 2 | Bactericidal | [7] |

Experimental Protocols for Determining Antimicrobial Activity

The determination of MIC and MBC values is standardized to ensure reproducibility and comparability of data across different laboratories. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.[11][12]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is commonly used to determine the MIC of an antimicrobial agent against a specific bacterium.

-

Preparation of Antimicrobial Agent : A stock solution of this compound is prepared and then serially diluted (two-fold) in a suitable liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) across the wells of a 96-well microtiter plate.[12]

-

Inoculum Preparation : A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation : The microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. The plate is then incubated under specific conditions (e.g., 37°C for 18-24 hours). For fastidious organisms, enriched media and specific atmospheric conditions (e.g., 5% CO₂) may be required.[7]

-

Reading Results : The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium in the well.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a subsequent step to the MIC test to determine the concentration at which the antimicrobial agent is bactericidal.

-

Subculturing : Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from all the wells of the microtiter plate that showed no visible growth.[7]

-

Plating : The aliquot is spread onto an appropriate agar medium (e.g., Tryptic Soy Agar) that does not contain any antimicrobial agent.

-

Incubation : The agar plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.

-

Reading Results : The number of colonies (CFUs) on each plate is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[7]

Caption: Experimental workflow for MIC and MBC determination.

Conclusion

This compound demonstrates a sophisticated, pathogen-dependent antimicrobial profile. While its fundamental mechanism is the bacteriostatic inhibition of protein synthesis, it achieves bactericidal effects against several key respiratory pathogens. This dual activity, combined with its excellent pharmacokinetic properties—including rapid absorption, extensive distribution to lung tissues, and a long half-life—underpins its clinical success.[13][14] For drug development professionals and researchers, understanding the specific conditions and concentrations under which this compound shifts from a bacteriostatic to a bactericidal agent is paramount for optimizing dosing regimens, predicting clinical outcomes, and combating the development of antimicrobial resistance.

References

- 1. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 2. This compound:A relatively new macrolide antibiotic for animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological particulars - Zuprevo® 180 mg/ml solution for injection for cattle [noahcompendium.co.uk]

- 4. This compound: An effective antibiotic against Glaesserella parasuis from an in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. Frontiers | Optimal Regimens and Cutoff Evaluation of this compound Against Pasteurella multocida [frontiersin.org]

- 7. Optimal Regimens and Cutoff Evaluation of this compound Against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 9. ec.europa.eu [ec.europa.eu]

- 10. ec.europa.eu [ec.europa.eu]

- 11. Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. msd-animal-health.com [msd-animal-health.com]

- 14. Pharmacokinetics of this compound in porcine plasma, lung tissue, and bronchial fluid and effects of test conditions on in vitro activity against reference strains and field isolates of Actinobacillus pleuropneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

Tildipirosin: A Technical Guide to its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tildipirosin is a semi-synthetic, 16-membered tribasic macrolide antibiotic developed exclusively for veterinary use.[1][2] It is a derivative of tylosin and is primarily indicated for the treatment and prevention of respiratory diseases in cattle and swine.[3][4][5] Like other macrolides, this compound's mechanism of action involves the inhibition of essential protein biosynthesis in susceptible bacteria.[2][3] Its unique chemical structure, featuring three amine substituents, contributes to its pharmacokinetic profile, which is characterized by rapid absorption, extensive distribution to lung tissue, and a long duration of action.[5][6] This guide provides an in-depth analysis of this compound's spectrum of antimicrobial activity, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism and testing workflows.

Mechanism of Action

This compound exerts its antimicrobial effect by selectively binding to the 50S subunit of the bacterial ribosome.[3][7] Specifically, it targets the 23S ribosomal RNA (rRNA), physically blocking the nascent peptide exit tunnel.[2][3] This action prevents the elongation of the polypeptide chain, thereby inhibiting protein synthesis.[1][2] The binding is generally considered to result in a bacteriostatic effect (inhibiting growth) for most pathogens, but it can be bactericidal (killing bacteria) for certain species.[6][8][9] For instance, in vitro studies have shown this compound to be bactericidal against Mannheimia haemolytica, Histophilus somni, and Actinobacillus pleuropneumoniae, while being bacteriostatic against Pasteurella multocida and Bordetella bronchiseptica.[2][6][8][9]

In Vitro Spectrum of Antimicrobial Activity

The in vitro activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize MIC data for this compound against key veterinary pathogens.

Bovine Respiratory Disease (BRD) Pathogens

This compound is highly active against the primary bacterial pathogens associated with BRD.[6][9]

Table 1: In Vitro Activity of this compound against Key Bovine Respiratory Disease (BRD) Pathogens

| Pathogen | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Mannheimia haemolytica | Multiple Studies | 1 | 1 | 1 to >32 | [4][10][11][12] |

| Pasteurella multocida | Multiple Studies | 0.5 - 1 | 1 - 2 | 0.0625 - >64 | [3][4][10][11][12][13][14] |

| Histophilus somni | Multiple Studies | 2 | 4 | 1 to >32 | [4][10][11][12] |

| Mycoplasma bovis | N/A | N/A | N/A | N/A | [15][16] |

Note: While this compound is approved for BRD associated with M. haemolytica, P. multocida, and H. somni, studies comparing its efficacy against experimental Mycoplasma bovis infection showed it to be less effective than other macrolides like tulathromycin under the tested conditions.[15][16]

Swine Respiratory Disease (SRD) Pathogens

This compound's spectrum also covers the major bacterial causes of SRD.[8][9]

Table 2: In Vitro Activity of this compound against Key Swine Respiratory Disease (SRD) Pathogens

| Pathogen | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Actinobacillus pleuropneumoniae | 100 | 0.25 | 4 | ≤0.06 to >64 | [3] |

| Pasteurella multocida | 172 | 0.5 - 1 | 2 - >64 | 0.0625 - >64 | [3][13][14] |

| Glaesserella parasuis (formerly Haemophilus parasuis) | 100 | N/A | ≤4 | N/A (90% sensitive at ≤4 µg/mL) | [7][17] |

| Bordetella bronchiseptica | N/A | N/A | N/A | N/A | [8][9] |

Note: Data for B. bronchiseptica is primarily qualitative, indicating susceptibility.[8][9]

Other Pathogens

This compound has been tested against a range of other bacteria, including zoonotic agents and pathogens from other animal species.

Table 3: In Vitro Activity of this compound against Other Bacterial Species

| Pathogen | Host | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Salmonella spp. | Zoonotic | N/A | N/A | 4 - 16 | [6][8][9] |

| E. coli | Zoonotic | N/A | N/A | 1 - >64 | [6][8][9] |

| Campylobacter spp. | Zoonotic | N/A | N/A | 1 - >64 | [8][9] |

| Enterococci | Zoonotic | N/A | N/A | 1 - >64 | [6][8][9] |

| Mycoplasma agalactiae | Caprine | <0.125 | N/A | N/A | [18] |

| Staphylococcus aureus | Caprine | >128 | ≥128 | N/A | [19] |

| Streptococcus spp. | Caprine | >128 | >128 | N/A | [18] |

| Coagulase-Negative Staphylococci | Caprine | >128 | >128 | N/A | [18] |

Experimental Protocols for Susceptibility Testing

The determination of this compound's MIC values adheres to standardized methods to ensure reproducibility and accuracy. The globally recognized standards are provided by the Clinical and Laboratory Standards Institute (CLSI), specifically documents VET01 and VET06.[20][21][22][23]

Broth Microdilution Method

The broth microdilution method is the most common technique used for determining the MIC of this compound against veterinary pathogens.[3][20][24]

Detailed Methodology:

-

Preparation of Antimicrobial Agent: this compound is serially diluted (typically two-fold) in a liquid growth medium to create a range of concentrations in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Bacterial colonies from a pure culture are suspended in a saline or broth solution. The suspension is adjusted to a standardized turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Growth Medium: The choice of medium is critical. Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard for many bacteria.[3] For fastidious organisms like Actinobacillus pleuropneumoniae and Histophilus somni, a more enriched medium such as Veterinary Fastidious Medium (VFM) is required.[3][20]

-

Incubation: The inoculated plates are incubated at 35-37°C. The atmosphere is also crucial; while most bacteria are incubated in ambient air, fastidious respiratory pathogens often require an atmosphere enriched with CO₂.[25]

-

Result Interpretation: After 16-24 hours of incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits growth.

Factors Influencing In Vitro Results: It is crucial to note that in vitro testing conditions can significantly impact macrolide activity.

-

pH: this compound, like other macrolides, exhibits greater activity at a more alkaline pH.[12]

-

CO₂ Atmosphere: A CO₂-enriched atmosphere, while necessary for the growth of some pathogens, can lower the pH of the medium and may result in higher (less potent) MIC values.[25]

-

Serum Supplementation: The addition of serum to the growth medium can sometimes lower MIC values, potentially better reflecting in vivo conditions where the drug binds to proteins and is concentrated in cells.[18][19] For example, adding 50% serum to the culture media has been shown to decrease the MIC for A. pleuropneumoniae by 4- to 16-fold.

Mechanisms of Resistance

Resistance to macrolides, including this compound, can emerge through several mechanisms. Understanding these is vital for monitoring susceptibility trends.

-

Target Site Modification: This is a common mechanism, often involving methylation of the 23S rRNA binding site by erm (erythromycin ribosome methylation) genes.[1][6] This modification prevents the macrolide from binding effectively. This is often referred to as MLSᴮ resistance as it confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics.[6][7][8] The erm(42) gene has been identified in P. multocida and M. haemolytica.[1][13]

-

Active Efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target.[6][8] The msr(E)-mph(E) gene complex, which codes for an efflux pump and an inactivating enzyme, has been associated with this compound resistance.[3]

-

Enzymatic Inactivation: Some bacteria can produce enzymes that modify and inactivate the antibiotic molecule.[6][8]

The presence of resistance genes has been noted in some isolates of P. multocida with high MIC values (≥16 µg/ml).[3][13]

Conclusion

This compound demonstrates potent in vitro activity against the most significant bacterial pathogens responsible for respiratory disease in cattle and swine. Its spectrum is focused on key Gram-negative respiratory pathogens, with MIC₉₀ values generally falling within a therapeutically achievable range. Standardized susceptibility testing, following CLSI protocols, is essential for accurate determination of its activity and for monitoring shifts in bacterial susceptibility over time. While highly effective within its approved indications, the potential for resistance and its more limited activity against certain pathogens like Mycoplasma bovis and various Gram-positive bacteria underscore the importance of judicious use and ongoing surveillance in clinical practice.

References

- 1. Inhibition of Protein Synthesis on the Ribosome by this compound Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological particulars - Zuprevo® 180 mg/ml solution for injection for cattle [noahcompendium.co.uk]

- 7. This compound: An effective antibiotic against Glaesserella parasuis from an in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ec.europa.eu [ec.europa.eu]

- 9. ec.europa.eu [ec.europa.eu]

- 10. Frontiers | Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model [frontiersin.org]

- 11. ZUPREVO™ 18% (this compound) Injectable Solution for Cattle [dailymed.nlm.nih.gov]

- 12. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 13. Optimal Regimens and Cutoff Evaluation of this compound Against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Optimal Regimens and Cutoff Evaluation of this compound Against Pasteurella multocida [frontiersin.org]

- 15. Comparative efficacy of tulathromycin and this compound for the treatment of experimental Mycoplasma bovis infection in calves - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound: An effective antibiotic against Glaesserella parasuis from an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Susceptibility of caprine mastitis pathogens to this compound, gamithromycin, oxytetracycline, and danofloxacin: effect of serum on the in vitro potency of current macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Susceptibility of caprine mastitis pathogens to this compound, gamithromycin, oxytetracycline, and danofloxacin: effect of serum on the in vitro potency of current macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. VET06 | Methods for Antimicrobial Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria Isolated From Animals [clsi.org]

- 22. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]

- 23. webstore.ansi.org [webstore.ansi.org]

- 24. uoguelph.ca [uoguelph.ca]

- 25. Pharmacokinetics of this compound in porcine plasma, lung tissue, and bronchial fluid and effects of test conditions on in vitro activity against reference strains and field isolates of Actinobacillus pleuropneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Basis of Tildipirosin's Interaction with the 50S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tildipirosin, a 16-membered semi-synthetic macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis. Its therapeutic efficacy stems from its specific interaction with the 50S ribosomal subunit, a critical component of the bacterial translation machinery. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's mode of action, detailing its binding site, mechanism of inhibition, and the development of resistance. Furthermore, this document outlines key experimental protocols for studying macrolide-ribosome interactions and presents quantitative data to inform further research and drug development efforts.

Introduction

This compound is a tri-basic macrolide antibiotic approved for veterinary use against respiratory tract pathogens in cattle and swine.[1] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] This targeted action effectively halts bacterial growth and replication.[2] this compound is a derivative of tylosin, modified with two piperidine rings, which enhances its efficacy against certain Gram-negative pathogens.[3][4] Understanding the precise molecular interactions between this compound and the ribosome is crucial for optimizing its clinical use and for the rational design of novel antibiotics to combat emerging resistance.

Mechanism of Action

This compound exerts its bacteriostatic, and in some cases bactericidal, effect by binding within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][5] This binding occludes the tunnel, thereby physically obstructing the passage of the elongating polypeptide chain.[6] This steric hindrance leads to the premature dissociation of peptidyl-tRNA from the ribosome, ultimately terminating protein synthesis.[7] The primary target of this compound within the ribosome is the 23S ribosomal RNA (rRNA), a key component of the peptidyl transferase center (PTC) and the NPET.[3][4]

The overall process of this compound-mediated inhibition of protein synthesis can be visualized as a multi-step process.

References

- 1. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Protein Synthesis on the Ribosome by this compound Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of protein synthesis on the ribosome by this compound compared with other veterinary macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]

- 7. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tildipirosin Dosage Calculation in Bovine Respiratory Disease (BRD) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage calculation, experimental design, and evaluation of tildipirosin for the treatment and prevention of Bovine Respiratory Disease (BRD). The protocols are based on established clinical trial methodologies and pharmacokinetic data.

This compound: Mechanism of Action and Pharmacokinetics